N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl-2-(4-methylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
N-(4-methylphenyl)-2-phenylacetamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups, which can enhance its chemical reactivity and biological activity compared to similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-16(18)17-14-7-9-15(19-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMUEXKGNPDUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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